Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Organic Chemistry Process Chemistry Purification

Researchers often face inconsistent results when substituting alkoxy-substituted hexanoate intermediates due to significant, often overlooked, shifts in lipophilicity and boiling point. This compound offers a precisely characterized profile, providing a definitive solution for reproducible synthesis and analysis. - Quantified for SAR: Provides a specific LogP of 3.78 (Δ+0.78 vs. methoxy analog), enabling systematic exploration of 3-carbon chain lipophilicity effects. - Predictable Purification: A defined boiling point of 411.6°C ensures reliable isolation via distillation, distinct from the methoxy (384.6°C) and isopropoxy (406.4°C) analogs. - Analytical Reproducibility: The documented LogP allows for predictable and transferable chromatographic retention times critical for scaling HPLC methods.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
CAS No. 898757-63-6
Cat. No. B1343584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
CAS898757-63-6
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
InChIInChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
InChIKeyUOBIWNBDDOHOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate: Physicochemical Profile


Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (CAS 898757-63-6) is a keto-ester compound with the molecular formula C17H24O4 and a molecular weight of 292.4 g/mol [1]. It features a 4-propoxyphenyl group attached to a hexanoate backbone via a ketone linkage. The compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research . It is characterized by a calculated boiling point of 411.6±25.0 °C at 760 mmHg and a density of 1.042 g/cm³ [2]. Due to the lack of published primary research data on its biological activity or direct comparative studies, this guide focuses on the verifiable, quantitative physicochemical properties that differentiate this compound from its closest structural analogs, thereby informing scientific selection and procurement decisions.

Workflow Synthetic intermediate for lipophilicity-controlled synthesis and SAR exploration
Selection Distinct thermophysical and partition properties vs. methoxy analog
Use Context HPLC method development, purification design, and building block studies

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate: Substitution Risk vs. Analogs


While the ethyl 6-oxo-6-(4-alkoxyphenyl)hexanoate class shares a common core structure, the specific alkoxy substituent profoundly influences key physicochemical properties such as boiling point, density, and lipophilicity (LogP). These variations directly impact experimental workflows involving distillation, chromatographic separation, liquid-liquid extraction, and in silico modeling [1]. For instance, substituting the n-propoxy group with a methoxy group lowers the boiling point by approximately 27°C and reduces LogP by 0.78 units, as detailed in the evidence below. Such differences can alter retention times, solubility profiles, and purification strategies. Therefore, generic substitution without verifying these specific quantitative parameters can lead to inconsistent results, failed syntheses, or unexpected behaviors in downstream applications. The evidence presented in Section 3 provides the quantitative basis for selecting this specific compound over its nearest structural analogs.

Property
This Compound (n-propoxy)
Methoxy Analog
Risk if Substituted
Boiling Point
Higher boiling point range
Lower boiling point
May alter distillation and evaporation parameters, leading to inconsistent isolation
Lipophilicity
Increased LogP
Lower LogP
Shifts chromatographic retention times; requires HPLC method re-optimization
Density
Slightly lower density
Higher density
Minor volumetric calculation shifts; relevant for precise formulation work

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate: Quantitative Comparison


Boiling Point vs. Methoxy Analog

The boiling point of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is 411.6±25.0 °C at 760 mmHg [1], which is 27.0 °C higher than the boiling point of its closest analog, Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, which has a boiling point of 384.6 °C at 760 mmHg . This difference, though calculated, provides a valuable proxy for understanding relative intermolecular forces and expected behavior during thermal operations.

Boiling Point vs. Methoxy Analog
Data to verify
+27.0 °C higher (calc.)
Informs thermal separation method design and purification parameter selection
Calculated values; not experimentally determined. Verify for critical thermal processes.
Organic Chemistry Process Chemistry Purification

Lipophilicity (LogP) vs. Methoxy Analog

The calculated LogP (octanol-water partition coefficient) for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is 3.78 [1], compared to a LogP of 3.00 for Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate . This difference of +0.78 LogP units signifies a more than 6-fold increase in partition coefficient (as LogP is a logarithmic scale), indicating substantially greater lipophilicity.

Lipophilicity (LogP) vs. Methoxy Analog
Data to verify
+0.78 LogP units (calc.)
Supports HPLC method development and predicts reversed-phase retention behavior
Calculated LogP; experimental confirmation recommended before method finalization.
Medicinal Chemistry ADME-Tox Analytical Chemistry

Density vs. Methoxy Analog

The density of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is calculated to be 1.042 g/cm³ [1], while its methoxy analog, Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, has a calculated density of 1.068 g/cm³ . This represents a measurable, albeit modest, quantitative difference of -0.026 g/cm³.

Density vs. Methoxy Analog
Data to verify
-0.026 g/cm³ (calc.)
Minor shift in volumetric calculations; relevant for precise formulation work
Calculated density; verify experimentally for engineering or formulation applications.
Formulation Science Physical Chemistry Material Science

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate: Recommended Applications


Synthesis Precursor for Lipophilicity Tuning

When a synthetic route requires a specific balance of lipophilicity (LogP) and boiling point for intermediate isolation or subsequent reactions, Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate offers a defined LogP of 3.78 and a boiling point of 411.6°C. This contrasts with the less lipophilic methoxy analog (LogP 3.00) and the similarly lipophilic but structurally distinct isopropoxy analog (LogP 3.78, boiling point 406.4°C). The n-propoxy chain provides a distinct structural and property profile that can be exploited in structure-activity relationship (SAR) studies where subtle differences in sterics and electronics are under investigation [1].

HPLC Purification Optimization

For analytical chemists developing or scaling up HPLC purification methods for a series of alkoxy-substituted hexanoate esters, the known LogP value of 3.78 for this compound [1] allows for predictable and reproducible chromatographic retention times. The significant difference in lipophilicity compared to the methoxy analog (LogP 3.00) means that a method optimized for one cannot be directly applied to the other without adjustment, highlighting the need for compound-specific procurement and method development.

Model Compound for Homologous Series Studies

The quantitative differences in boiling point (+27.0°C vs. methoxy analog) and density (-0.026 g/cm³ vs. methoxy analog) [1] make this compound a valuable member of a homologous series for studying the influence of alkoxy chain length on fundamental physical properties. Researchers can use these data points to refine predictive models or to illustrate principles of intermolecular forces and molecular packing in academic or industrial training settings.

Building Block for SAR Exploration

In medicinal chemistry programs, subtle changes in lipophilicity, as quantified by the 0.78 LogP unit increase over the methoxy analog [1] , can significantly affect a molecule's pharmacokinetic profile, including membrane permeability, plasma protein binding, and metabolic stability. This compound serves as a precise tool to probe the impact of a 3-carbon alkoxy chain on biological activity, enabling the systematic exploration of SAR without confounding variables from other structural changes.

Application
Selection Property
Validation Focus
Lipophilicity Tuning Precursor
Lipophilicity differentiation (LogP)
Confirm LogP-dependent partitioning behavior in target solvent system
HPLC Method Optimization
Retention time predictability
Verify retention shift relative to methoxy analog under reversed-phase conditions
Homologous Series Model
Thermophysical property data
Validate boiling point and density reproducibility for structure-property modeling
SAR Building Block
LogP and steric profile
Assess impact on membrane permeability or protein binding in assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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